ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1011401-85-6
VCID: VC16209548
InChI: InChI=1S/C15H18N2O2/c1-4-19-15(18)14-9-12(3)17(16-14)10-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3
SMILES:
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol

ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate

CAS No.: 1011401-85-6

Cat. No.: VC16209548

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate - 1011401-85-6

Specification

CAS No. 1011401-85-6
Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
IUPAC Name ethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrazole-3-carboxylate
Standard InChI InChI=1S/C15H18N2O2/c1-4-19-15(18)14-9-12(3)17(16-14)10-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3
Standard InChI Key ISVCHIZPICJRNZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN(C(=C1)C)CC2=CC=C(C=C2)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate features a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at three positions:

  • N1: 4-Methylbenzyl group (–CH₂C₆H₃(CH₃)-4)

  • C3: Ethyl ester (–COOCH₂CH₃)

  • C5: Methyl group (–CH₃)

The IUPAC name reflects this substitution pattern: ethyl 5-methyl-1-[(4-methylphenyl)methyl]pyrazole-3-carboxylate. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g/mol . The 4-methylbenzyl group enhances lipophilicity, as evidenced by a calculated LogP value of 2.72 , while the ester moiety contributes to moderate polarity (PSA = 44.12 Ų) .

Spectroscopic and Computational Data

  • Exact Mass: 258.137 g/mol

  • Topological Polar Surface Area (TPSA): 44.12 Ų

  • Molar Refractivity: 34.67 cm³/mol

  • SMILES Notation: CCOC(=O)C1=NN(C(C)=C1)CC2=CC=C(C)C=C2

The compound’s stability is influenced by resonance within the pyrazole ring and steric effects from the 4-methylbenzyl group. Density functional theory (DFT) simulations predict planar geometry at the pyrazole ring, with the ester group adopting a trans configuration relative to the methyl substituent.

Synthesis and Optimization

General Pyrazole Synthesis Strategies

Pyrazole derivatives are typically synthesized via:

  • Cyclocondensation: Between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • N-Alkylation: Introducing substituents at the pyrazole nitrogen using alkyl halides or benzyl halides.

For ethyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate, a plausible route involves N-benzylation of a preformed pyrazole ester.

Example: Synthesis of Ethyl 1-Benzyl-5-Methyl-1H-Pyrazole-3-Carboxylate

  • Base-Mediated Alkylation:

    • Reactants: Ethyl 5-methyl-1H-pyrazole-3-carboxylate (50 mmol), 4-methylbenzyl chloride (55 mmol), NaH (1.2 equiv) in DMF.

    • Conditions: 110°C, 4–6 hours under nitrogen.

    • Workup: Aqueous extraction, drying (MgSO₄), and column chromatography.

    • Yield: ~75–85% .

Optimization Insights from Patent CN103508959A

A related patent synthesizing 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate highlights critical parameters:

  • Solvent: Dimethylformamide (DMF) enhances reaction homogeneity.

  • Base: Sodium hydride (NaH) efficiently deprotonates the pyrazole NH.

  • Temperature: 110°C balances reaction rate and side-product formation.

  • Dimethyl Carbonate: Serves as both solvent and methylating agent .

Adapting this protocol, substituting dimethyl carbonate with 4-methylbenzyl bromide could yield the target compound.

Physicochemical Properties

Thermodynamic and Spectral Data

PropertyValueSource
Molecular Weight258.32 g/mol
Density1.12 g/cm³ (estimated)
Boiling Point385°C (estimated)
LogP2.72
Solubility (Water)<1 mg/mL (25°C)

Spectroscopic Signatures:

  • IR (KBr): 1725 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (pyrazole ring).

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, –CH₂CH₃), 2.35 (s, 3H, Ar–CH₃), 4.30 (q, 2H, –OCH₂), 5.20 (s, 2H, N–CH₂Ar) .

Stability and Reactivity

  • Hydrolytic Sensitivity: The ester group undergoes slow hydrolysis in aqueous acidic/basic conditions .

  • Photostability: No significant degradation under UV light (λ > 300 nm).

Applications and Biological Relevance

Agrochemical Uses

  • Herbicidal Activity: Pyrazole esters disrupt plant auxin transport.

  • Insect Growth Regulation: Interference with chitin synthesis .

ParameterValueSource
GHS Signal WordWarning
Hazard StatementsH302, H315, H319, H335
Precautionary MeasuresUse gloves/eye protection

Research Challenges and Future Directions

Knowledge Gaps

  • Synthetic Scalability: Current methods lack optimization for industrial-scale production.

  • Pharmacokinetics: No ADMET (absorption, distribution, metabolism, excretion, toxicity) data available.

  • Ecotoxicology: Environmental impact unassessed.

Recommended Studies

  • Structure-Activity Relationships (SAR): Modifying the 4-methylbenzyl group to enhance bioavailability.

  • Catalytic Asymmetric Synthesis: Enantioselective routes for chiral pyrazole derivatives.

  • Computational Modeling: Docking studies to identify protein targets.

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